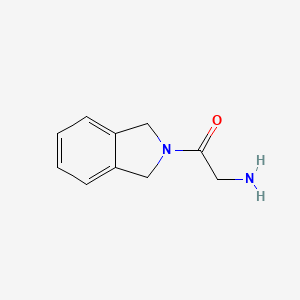

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-amino-1-(1,3-dihydroisoindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12/h1-4H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEVMIOUSWALSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-(2,3-dihydro-1H-isoindol-2-yl)acetamide derivatives

Step 1: Synthesis of Chloroacetylated Intermediates

N-arylpiperazines or isoindoline derivatives are reacted with chloroacetyl chloride in an inert solvent such as diethyl ether, in the presence of a base like triethylamine, to yield 1-chloroacetyl derivatives. This reaction proceeds via nucleophilic acyl substitution at low temperatures to avoid side reactions.

Step 2: Alkylation of Phthalimide

Commercial phthalimide is alkylated with the chloroacetylated intermediates in acetonitrile using potassium carbonate as a base. This reaction forms the isoindoline ring system with the ethanone group attached to the nitrogen atom, producing the target compound.

Step 3: Purification

The crude product is purified by recrystallization from ethanol or ethanol-hexane mixtures, depending on the derivative, to obtain pure 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one derivatives with yields ranging from approximately 47% to 93%.

Analytical Characterization

NMR Spectroscopy: ^1H NMR spectra in deuterated chloroform confirm the structure and purity of the synthesized compounds.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to verify molecular weights and fragmentation patterns, confirming the molecular ion peaks corresponding to the target compound and its adducts.

Chromatographic Analysis: High-performance liquid chromatography (HPLC) and related chromatograms are employed to assess purity and degradation pathways.

Research Findings and Optimization

The described synthetic route avoids by-products through controlled addition of reagents and careful selection of solvents and bases.

The yields are generally good, with some derivatives achieving up to 92.91% yield.

The method allows for structural variation by changing the substituents on the starting amines or phthalimides, enabling the synthesis of a library of derivatives for biological testing.

The compounds prepared via this method have been evaluated for biological activities such as cyclooxygenase inhibition, demonstrating the relevance of the synthetic approach to medicinal chemistry.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| N-Acylation | Chloroacetyl chloride, triethylamine | Diethyl ether | High (variable) | Dropwise addition, low temperature control |

| Alkylation of phthalimide | Chloroacetylated intermediate, K2CO3 | Acetonitrile | Moderate to high | Potassium carbonate as base, reflux conditions |

| Purification | Recrystallization | Ethanol, hexane | - | Solvent choice depends on derivative |

| Characterization | ^1H NMR, ESI-MS, HPLC | - | - | Confirms structure and purity |

Alternative Approaches and Catalytic Methods

Metal-catalyzed methods, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have been reported for related isoindoline derivatives, enabling regioselective synthesis under mild conditions.

Enzymatic kinetic resolution and dynamic kinetic resolution (DKR) have been explored for chiral amine intermediates related to the compound, improving enantiomeric excess in some cases.

Oxidation reactions (e.g., using KMnO4) have been used to modify isoindoline derivatives at specific positions, which can be part of a synthetic sequence toward functionalized amino ethanone compounds.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindoline ketones, while reduction can produce isoindoline amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds related to isoindoles exhibit various biological activities, including:

1. Anticancer Activity

- Isoindole derivatives have been studied for their potential anticancer properties. For instance, certain modifications of isoindoles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

2. Neuroprotective Effects

- Some studies suggest that isoindole derivatives can offer neuroprotective benefits. They may help in reducing oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases .

3. Antimicrobial Properties

- Compounds similar to 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one have demonstrated antimicrobial activity against various pathogens, indicating their potential use in developing new antibiotics .

Medicinal Chemistry Applications

The compound's structural characteristics make it a valuable scaffold in drug design:

1. Drug Development

- The unique isoindole structure allows for the modification of the compound to enhance its pharmacological properties. Researchers are exploring derivatives that could lead to more effective drugs with fewer side effects .

2. Synthesis of Novel Compounds

- The synthesis of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can serve as a precursor for creating novel compounds with tailored biological activities. This approach is particularly useful in the field of combinatorial chemistry .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of isoindole compounds, including 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one. These derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that specific modifications led to enhanced anticancer activity compared to the parent compound.

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of isoindole derivatives in models of Alzheimer's disease. The study found that certain compounds reduced amyloid-beta toxicity and improved cognitive function in treated mice, suggesting therapeutic potential for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline ring structure allows it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues

Key Observations :

- Functional Group Differences : Replacing the ketone with an amine (as in 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine) reduces hydrogen-bonding capacity, likely altering solubility and receptor interactions .

- Substituent Effects: The hydroxyphenyl group in 2-amino-1-(2-hydroxyphenyl)ethanone introduces polarity and hydrogen-bonding sites, contrasting with the hydrophobic isoindolyl ring in the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound (HCl Salt) | 2-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-amine | 2-Amino-1-(2-hydroxyphenyl)ethanone |

|---|---|---|---|

| Molecular Weight | 212.68 g/mol | 162.23 g/mol | 151.17 g/mol |

| Physical State | Solid (HCl salt) | Liquid | Solid |

| Solubility | High (polar solvents) | Moderate (organic solvents) | Moderate (aqueous/organic) |

| Key Functional Groups | β-keto-amine, isoindolyl | Primary amine, isoindolyl | β-keto-amine, hydroxyphenyl |

Notes:

- The hydrochloride salt form of the target compound enhances water solubility, a critical factor in bioavailability .

- The liquid state of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine suggests lower melting points due to reduced crystallinity .

Pharmacological and Forensic Relevance

- Analytical Identification: High-resolution mass spectrometry (HRMS) and NMR would differentiate it from analogues like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) via distinct fragmentation patterns and aromatic proton signals .

Analytical Data Comparison

Table 3: Spectroscopic Signatures

| Technique | Target Compound | Indapyrophenidone | 2-Amino-1-(2-hydroxyphenyl)ethanone |

|---|---|---|---|

| HRMS | [M+H]⁺ = 213.08 | [M+H]⁺ = 306.18 | [M+H]⁺ = 152.07 |

| ¹H NMR | Isoindolyl protons (δ 7.2–7.5 ppm), NH₂ (δ 2.1 ppm) | Indenyl protons (δ 6.8–7.3 ppm), pyrrolidine (δ 1.8–2.5 ppm) | Hydroxyphenyl (δ 6.6–7.4 ppm), NH₂ (δ 2.0 ppm) |

Key Insight : Isoindolyl aromatic protons in the target compound produce a distinct multiplet in the δ 7.2–7.5 ppm range, absent in hydroxyphenyl or indenyl analogues .

Biological Activity

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, also known as a derivative of isoindoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that suggest possible interactions with various biological targets. The following sections will explore its biological activity, including anti-inflammatory, neuroprotective, and other pharmacological properties.

The compound has the following chemical properties:

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : 1248416-36-5

Biological Activity Overview

Research indicates that derivatives of isoindoline, including 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, exhibit a range of biological activities:

- Neuroprotective Effects :

- Anti-inflammatory Activity :

- Antioxidant Properties :

-

Cholinesterase Inhibition :

- Some isoindoline derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease. IC50 values for these activities were reported to be promising, indicating potential therapeutic benefits .

Case Study 1: Neuroprotective Effects in Ischemia

A study focused on a series of isoindoline derivatives revealed that one compound significantly reduced infarct size and improved neurological outcomes in animal models of ischemic stroke. The mechanism was attributed to its ability to scavenge ROS and modulate inflammatory responses .

Case Study 2: Cholinesterase Inhibition

Research conducted on various isoindoline derivatives found that modifications in the alkyl chain length influenced their inhibitory potency against AChE and BuChE. The most effective compound exhibited an IC50 value of 87 nM against AChE, highlighting the potential for developing new Alzheimer's disease treatments .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between isoindoline derivatives and ketone precursors. For example, phthalic anhydride (PA) is a common starting material for isoindole-based syntheses. PA reacts with amines under acidic conditions (e.g., glacial acetic acid) to form isoindoline-1,3-dione intermediates, which can undergo further functionalization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to enhance yield (typically 60–85%). Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?

- Methodological Answer : Use a combination of:

- X-ray crystallography for unambiguous confirmation of molecular geometry (e.g., bond angles, dihedral strains) .

- NMR spectroscopy : and NMR to verify proton environments and carbon backbone. For example, the isoindole NH proton typically appears at δ 8.5–9.0 ppm in DMSO-d6 .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+ at m/z 218.1184 for CHNO) .

Q. What strategies are effective for assessing purity, and how can impurities be characterized?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (e.g., 70:30 to 95:5 over 20 min) to separate impurities.

- LC-MS identifies co-eluting impurities by mass .

- Common impurities include unreacted isoindole precursors (e.g., 2,3-dihydro-1H-isoindole) or oxidation byproducts. Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can mechanistic studies elucidate the catalytic pathways in the synthesis of this compound?

- Methodological Answer :

- Kinetic isotope effects (KIE) and DFT calculations probe rate-determining steps (e.g., nucleophilic attack on PA-derived intermediates) .

- In-situ IR spectroscopy monitors carbonyl stretching frequencies (e.g., 1770 cm for PA) to track intermediate formation .

- Isotopic labeling (e.g., -amines) helps map reaction pathways .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting receptor-binding affinities)?

- Methodological Answer :

- Dose-response curves across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish assay-specific artifacts .

- Metabolite profiling (e.g., LC-QTOF-MS) identifies active metabolites that may contribute to observed effects .

- Molecular docking simulations (e.g., using AutoDock Vina) correlate structural motifs (e.g., isoindole’s planar geometry) with receptor interactions .

Q. What multi-step synthesis optimizations improve scalability without compromising yield?

- Methodological Answer :

- Flow chemistry reduces reaction times and improves heat management for exothermic steps (e.g., PA-amine condensations) .

- Protecting-group strategies (e.g., Boc for amines) prevent side reactions during functionalization .

- Design of Experiments (DoE) identifies critical parameters (e.g., pH, temperature) for robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.